Methyl (4-fluoro-3-nitrophenyl)carbamate
Description
Properties
Molecular Formula |
C8H7FN2O4 |
|---|---|
Molecular Weight |
214.15 g/mol |
IUPAC Name |
methyl N-(4-fluoro-3-nitrophenyl)carbamate |
InChI |
InChI=1S/C8H7FN2O4/c1-15-8(12)10-5-2-3-6(9)7(4-5)11(13)14/h2-4H,1H3,(H,10,12) |
InChI Key |
ZCCUQPFGBDRWSU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC1=CC(=C(C=C1)F)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The electronic and steric effects of substituents significantly influence carbamate behavior. Key comparisons include:
- Electron-Withdrawing Groups (EWGs) : The 4-fluoro and 3-nitro groups in the target compound increase its electrophilicity compared to analogs like methyl N-[1-(4-fluorophenyl)but-3-enyl]carbamate, which lacks a nitro group. This enhances reactivity in nucleophilic substitution or hydrolysis reactions .
- Lipophilicity: Carbamates with nitro groups (e.g., 4-nitrophenyl phenylcarbamate) exhibit higher log k values (a measure of lipophilicity) compared to non-nitro analogs, suggesting improved membrane permeability .
Key Research Findings
Substituent Position Matters: In azo dyes, 3′-fluoro substitution increased carcinogenicity more than 2′- or 4′-fluoro, suggesting meta-substitution on aromatic rings may optimize bioactivity in carbamates .
Hydrolytic Stability : Carbamates with EWGs like nitro groups exhibit slower hydrolysis due to reduced nucleophilic attack at the carbonyl carbon, enhancing their persistence in biological systems .
Toxicity Considerations : Nitro-containing carbamates may generate reactive metabolites (e.g., nitroso intermediates), necessitating careful toxicity profiling .
Preparation Methods
Reaction Mechanism and Conditions
The amine group of 4-fluoro-3-nitroaniline attacks the electrophilic carbonyl carbon of methyl chloroformate, displacing chloride and forming the carbamate. Triethylamine or pyridine is typically used to neutralize HCl byproducts. The reaction proceeds under mild conditions (0–25°C) in dichloromethane (DCM) or tetrahydrofuran (THF).
Example Protocol :
-
Dissolve 4-fluoro-3-nitroaniline (10.0 g, 58.1 mmol) in anhydrous DCM (100 mL).
-
Add triethylamine (8.1 mL, 58.1 mmol) and cool to 0°C.
-
Slowly add methyl chloroformate (5.5 mL, 58.1 mmol) dropwise.
-
Stir at room temperature for 4 hours.
-
Quench with water, extract with DCM, and purify via column chromatography (hexane/ethyl acetate).
Alternative Pathway via Activated Carbonate Intermediates
A two-step method using bis(4-nitrophenyl)carbonate as an activating agent offers improved selectivity for large-scale synthesis.
Intermediate Formation
4-Fluoro-3-nitrophenol reacts with bis(4-nitrophenyl)carbonate in acetone or acetonitrile to form a mixed carbonate intermediate. This step avoids the low temperatures (−78°C) required for chloroformate activation.
Reaction Conditions :
Displacement with Methanol
The intermediate reacts with methanol under basic conditions to yield the methyl carbamate. Methanol acts as a nucleophile, displacing the 4-nitrophenoxide leaving group.
Key Parameters :
Comparative Analysis of Synthetic Routes
| Parameter | Direct Carbamoylation | Activated Carbonate Route |
|---|---|---|
| Starting Material | 4-Fluoro-3-nitroaniline | 4-Fluoro-3-nitrophenol |
| Reaction Steps | 1 | 2 |
| Temperature Range | 0–25°C | 0–40°C |
| Yield (%) | 85–90 | 78–82 |
| Byproduct Management | HCl neutralization | 4-Nitrophenoxide removal |
| Scalability | High | Moderate |
| Cost Efficiency | Moderate | High (due to reagent cost) |
Industrial-Scale Considerations
Solvent Recovery and Waste Streams
-
DCM and THF are recycled via distillation, reducing environmental impact.
-
4-Nitrophenoxide byproducts from the activated carbonate route are precipitated and disposed of as non-hazardous waste.
Characterization and Quality Control
Spectroscopic Data
Q & A
Basic: What are the standard synthetic routes for Methyl (4-fluoro-3-nitrophenyl)carbamate?
Methodological Answer:
The synthesis typically involves reacting 4-fluoro-3-nitroaniline with methyl chloroformate in the presence of a base like N,N-diisopropylethylamine (DIPEA). The reaction is conducted in anhydrous tetrahydrofuran (THF) at room temperature for 12–24 hours. Post-reaction, the mixture is diluted with ethyl acetate, washed with dilute HCl, and purified via medium-pressure liquid chromatography (MPLC) to isolate the carbamate product. This method ensures high purity and avoids side reactions from moisture or excess reagents .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy : H and C NMR confirm the carbamate linkage and aromatic substitution patterns (e.g., fluorine and nitro group positions).
- HPLC/MPLC : Used for purity assessment (>98%) and separation of byproducts.
- Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., CHFNO).
- FT-IR : Identifies functional groups (e.g., N-H stretch of carbamate at ~3300 cm, nitro symmetric/asymmetric stretches at ~1520/1350 cm) .
Advanced: How do the functional groups in this compound influence its chemical reactivity?
Methodological Answer:
- Carbamate Group : Prone to hydrolysis under acidic/basic conditions, yielding 4-fluoro-3-nitroaniline and methanol. Kinetic studies using pH-varied buffers (e.g., 0.1 M HCl to 0.1 M NaOH) can quantify hydrolysis rates .
- Nitro Group : Reduces to an amine using catalytic hydrogenation (H, Pd/C) or sodium dithionite, enabling derivatization for drug discovery. Monitor reduction progress via TLC or UV-Vis spectroscopy .
- Fluorine Substituent : Enhances electron-withdrawing effects, stabilizing intermediates in nucleophilic aromatic substitution (e.g., Suzuki couplings). DFT calculations predict regioselectivity in such reactions .
Advanced: How can researchers study interactions between this compound and biological targets?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to model binding to enzymes (e.g., acetylcholinesterase for pesticide studies). Validate docking scores with experimental IC values from enzyme inhibition assays .
- Surface Plasmon Resonance (SPR) : Immobilize target proteins on sensor chips to measure real-time binding kinetics (k/k) and affinity (K) .
- Fluorescence Quenching : Monitor changes in tryptophan fluorescence of proteins upon ligand binding to infer conformational changes .
Advanced: How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved?
Methodological Answer:
- Variable Temperature NMR : Resolve dynamic effects (e.g., rotameric equilibria of the carbamate group) by acquiring spectra at 25°C vs. −40°C .
- 2D NMR (COSY, HSQC) : Assign overlapping signals by correlating H-H and H-C couplings.
- X-ray Crystallography : Resolve ambiguities in regiochemistry or stereochemistry by obtaining a single-crystal structure .
Advanced: How does this compound compare to structural analogs in biological activity?
Methodological Answer:
| Compound | Key Features | Biological Activity |
|---|---|---|
| This compound | Fluorine, nitro, carbamate | Potential pesticide/medicinal lead |
| Carbaryl | Carbamate, naphthyl | Insecticide (AChe inhibition) |
| Chlorpyrifos | Organophosphate, trichloropyridinol | Broad-spectrum insecticide |
| Insights : The fluorine and nitro groups enhance target selectivity and metabolic stability compared to Carbaryl, but may reduce acute toxicity relative to Chlorpyrifos . |
Advanced: What are key challenges in optimizing the synthesis yield of this compound?
Methodological Answer:
- Moisture Sensitivity : Use anhydrous solvents (THF, DCM) and inert atmosphere (N/Ar) to prevent hydrolysis of methyl chloroformate .
- Catalyst Selection : Test bases (e.g., pyridine vs. DIPEA) to minimize side products; DIPEA often improves carbamate formation efficiency .
- Temperature Control : Maintain 0–5°C during reagent mixing to suppress exothermic side reactions, then warm to room temperature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
